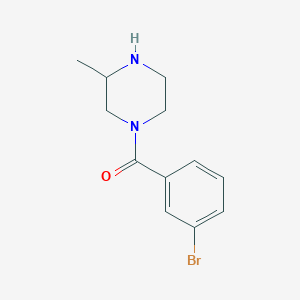![molecular formula C13H17N3 B6362473 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile CAS No. 1240566-75-9](/img/structure/B6362473.png)
2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile has been reported in the literature . For instance, a novel synthesis of imatinib and its intermediates involved the reaction of 1-methylpiperazine with 2-(methylsulfonyl)-4-(3-pyridyl)pyrimidine via nucleophilic substitution .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C13H18N4. The InChI code for this compound is 1S/C12H15N3/c1-14-6-8-15(9-7-14)12-5-3-2-4-11(12)10-13/h2-5H,6-9H2,1H3 .Applications De Recherche Scientifique
2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile has been studied for its potential applications in a variety of fields. In drug development, this compound has been found to have anti-inflammatory, anti-convulsant, and analgesic properties, making it a potential target for the development of new drugs. In biochemistry, this compound has been found to have antioxidant and antimicrobial properties, making it a potential target for the development of new antimicrobial agents. In pharmacology, this compound has been found to have anti-cancer and anti-viral properties, making it a potential target for the development of new cancer and antiviral drugs.
Mécanisme D'action
Target of Action
The primary target of 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile is the Hepatitis C Virus (HCV) . It has been identified as a potent inhibitor of HCV .
Biochemical Pathways
The compound affects the biochemical pathways involved in viral replication. By inhibiting HCV, it disrupts the virus’s life cycle and prevents it from spreading to new cells .
Pharmacokinetics
It is known that the compound has a molecular weight of 21933 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the compound’s action is a significant reduction in HCV replication. This can lead to a decrease in viral load and potentially contribute to the elimination of the virus from the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions can help ensure the compound’s stability and effectiveness.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile in laboratory experiments has both advantages and limitations. The main advantage of using this compound in laboratory experiments is that it is a relatively easy compound to synthesize, making it ideal for use in a variety of experiments. Additionally, this compound has been found to have a variety of biochemical and physiological effects, making it an attractive target for further research and development. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a relatively new compound, and its exact mechanism of action is not yet fully understood. Additionally, this compound is a relatively unstable compound, making it difficult to store and transport.
Orientations Futures
There are a number of potential future directions for the research and development of 2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile. One potential future direction is to further study the mechanism of action of this compound in order to better understand its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound, including its potential use as an anti-inflammatory, anti-convulsant, and analgesic agent. Finally, further research could be conducted to explore the potential for this compound to be used as an antioxidant, antimicrobial, anti-cancer, and anti-viral agent.
Méthodes De Synthèse
2-[(2-Methylpiperazin-1-yl)methyl]benzonitrile can be synthesized through a variety of methods, including the Grignard reaction, the Knoevenagel condensation, and the Biginelli reaction. In the Grignard reaction, the this compound is synthesized by reacting 2-methylpiperazine with benzonitrile. In the Knoevenagel condensation, the this compound is synthesized by reacting 2-methylpiperazine with an aldehyde or ketone. In the Biginelli reaction, the this compound is synthesized by reacting 2-methylpiperazine, an aldehyde, and an acid.
Safety and Hazards
Propriétés
IUPAC Name |
2-[(2-methylpiperazin-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11-9-15-6-7-16(11)10-13-5-3-2-4-12(13)8-14/h2-5,11,15H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJSLYHXVRKBKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

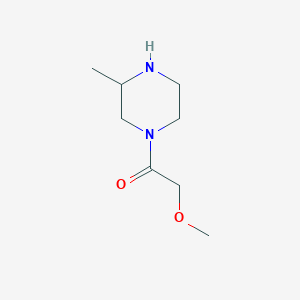
![1-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B6362393.png)
![1-[(2-Chloro-4-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362413.png)
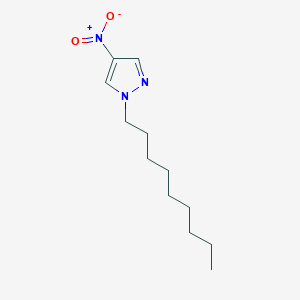

![4-[(Butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B6362425.png)
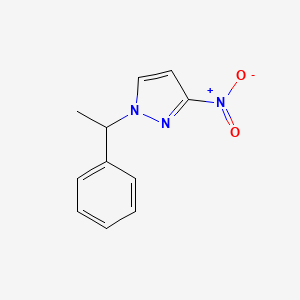
![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole](/img/structure/B6362437.png)
![N,N-Dimethyl-4-{[(prop-2-en-1-yl)amino]methyl}aniline dihydrochloride](/img/structure/B6362451.png)

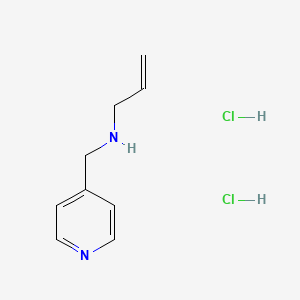
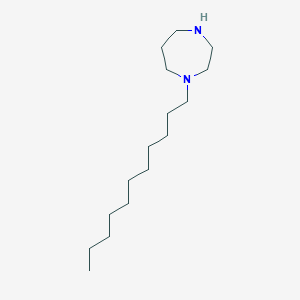
![1-[(2,5-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362516.png)
